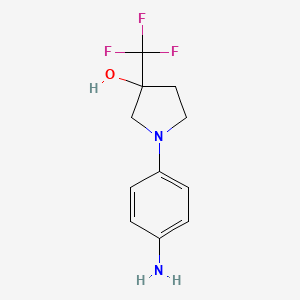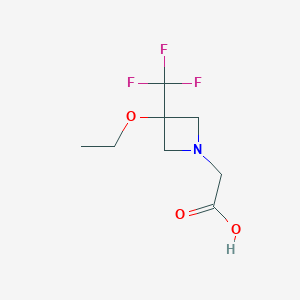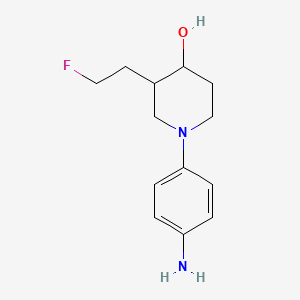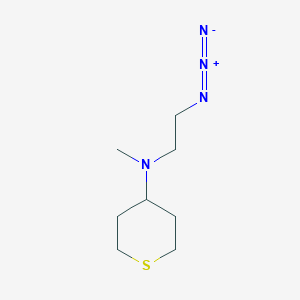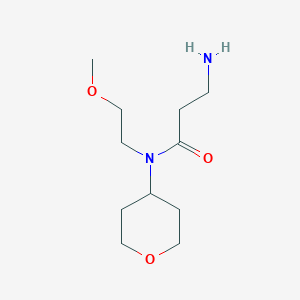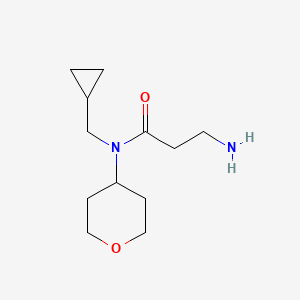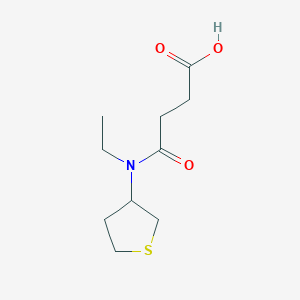
3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride (3CP2FPHCl) is a fluorinated amine that is used in a variety of scientific research applications. It is a derivative of the naturally occurring compound aniline and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
The synthesis of compounds related to "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has shown promising antibacterial and antioxidant activities. By reducing propionitrile precursors with LiAlH4 and subsequent modifications, researchers obtained various substituted amines and their oxalate derivatives. Some of these compounds exhibited significant antibacterial activity, although their effectiveness in neutralizing superoxide radicals was generally low. This indicates potential applications in developing antibacterial agents but suggests limited antioxidant utility (Arutyunyan et al., 2012).
Synthesis and Characterization
The compound and its derivatives undergo various synthetic pathways, revealing structural and functional diversities. For instance, electrophilic amination techniques have been applied to related phenolic compounds, showcasing methods for modifying the fluorophenyl ring, potentially affecting the biological activity and solubility of the resulting compounds (Bombek et al., 2004).
Potential GABAB Receptor Antagonists
The synthesis of analogs of "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has explored their potential as GABAB receptor antagonists. Such compounds, including variations like 3-nitropropan-1-amine derivatives, aim at understanding the GABAB receptor's function and developing drugs that could modulate its activity for therapeutic purposes (Abbenante et al., 1994).
Spectroscopic and Crystallographic Studies
Research into cathinone derivatives structurally related to "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has provided insights into their physical and chemical properties. Spectroscopic and crystallographic analyses have aided in the identification and characterization of these compounds, contributing to forensic toxicology and the understanding of their biological effects (Kuś et al., 2016).
Novel Syntheses and Cytotoxic Agents
Efforts to synthesize novel compounds with potential cytotoxic activity have led to the development of various analogs and derivatives, demonstrating the versatility of "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" in medicinal chemistry. These studies not only expand the chemical space of this compound class but also explore their potential in treating diseases through cytotoxic mechanisms (Mete et al., 2007).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQCTYIRMIGJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



